3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
The compound 3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid features a 1,2,4-triazine core substituted with a sulfanyl-linked carbamoylmethyl group and a propanoic acid side chain. The aromatic substituent on the carbamoyl group (3-chloro-2-methylphenyl) distinguishes it from analogs, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[4-amino-3-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-8-9(16)3-2-4-10(8)18-12(22)7-26-15-20-19-11(5-6-13(23)24)14(25)21(15)17/h2-4H,5-7,17H2,1H3,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYRJDQVSIVZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid involves multiple steps. The synthetic route typically starts with the preparation of the 3-chloro-2-methylphenyl isocyanate, which is then reacted with an appropriate amine to form the carbamoyl intermediate. This intermediate undergoes further reactions, including the introduction of the sulfanyl group and the formation of the triazinyl ring. The final step involves the addition of the propanoic acid moiety under controlled conditions to yield the target compound.
Chemical Reactions Analysis
3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinyl ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The sulfanyl group may also participate in redox reactions, affecting cellular processes. The triazinyl ring can interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key structural analogs differ in the aromatic group attached to the carbamoyl moiety. For example:
Key Observations :
Comparison of Yields :
- The triazine-sulfonamide derivative in achieved a 95% yield using Na₂CO₃-mediated coupling , suggesting efficient methods for analogs.
- In contrast, thiazole-based syntheses () required repetitive purification steps, indicating higher complexity for heterocyclic variants .
Bioactivity and Computational Analysis
- Similarity Indexing : Using Tanimoto coefficients (), the target compound’s triazine core and sulfanyl group would yield high similarity (>70%) with analogs like and . However, the aromatic substituent’s electronic profile may reduce bioactivity overlap .
- Clustering Analysis: Compounds with the 1,2,4-triazin-6-ylpropanoic acid backbone cluster together in bioactivity profiles (), implying conserved modes of action (e.g., enzyme inhibition). Substituent variations (e.g., 3-chloro-2-methylphenyl vs. benzodioxin) may shift target specificity .
- Molecular Docking : The 3-chloro-2-methylphenyl group’s steric bulk could hinder binding to shallow active sites compared to flatter dichlorophenyl or benzodioxin groups .
Physicochemical Properties
| Property | Target Compound | 3,5-Dichlorophenyl Analog | Benzodioxin Analog |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 3.1 | 1.9 |
| Water Solubility | Low | Very low | Moderate |
| Hydrogen Bond Donors | 3 | 3 | 5 |
Implications :
- The benzodioxin analog’s higher solubility may improve bioavailability but reduce lipid bilayer penetration.
- The dichlorophenyl analog’s higher LogP suggests stronger membrane affinity, favoring CNS targeting.
Biological Activity
The compound 3-[4-amino-3-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes current findings on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a triazine ring which is known for its diverse biological activities. The presence of functional groups such as amino and carbamoyl enhances its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to interact with specific enzymes and receptors in the body. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways related to growth and proliferation.
Anticancer Activity
Recent studies have demonstrated the compound's potential anticancer properties. For instance, in vitro assays showed significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these assays ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|
| A-431 | <1.98 | Antitumor activity |
| Bcl-2 Jurkat | <1.61 | Apoptosis induction |
Anticonvulsant Effects
In addition to anticancer properties, the compound has shown promise in anticonvulsant activity. In animal models, it was effective in reducing seizure activity induced by picrotoxin, suggesting a potential role in epilepsy treatment .
Case Studies
- Antitumor Efficacy : In a study published in a peer-reviewed journal, researchers administered the compound to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, supporting its use as a potential therapeutic agent for cancer treatment.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress. The results indicated that it could mitigate neuronal damage and improve survival rates post-injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
